(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
Description
(2Z)-2-[(5-Chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a planar 2H-chromene core substituted with an imino group at position 2, a methoxy group at position 8, and a carboxamide at position 2. The imino group is further substituted with a 5-chloro-2-methylphenyl ring, adopting a Z-configuration around the C=N bond .
The synthesis of such compounds typically involves condensation reactions between substituted salicylaldehydes and cyanoacetamide derivatives, facilitated by catalysts like piperidine . The Z-configuration of the imino group is critical for maintaining planar geometry, which influences intermolecular interactions and biological activity .
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-6-7-12(19)9-14(10)21-18-13(17(20)22)8-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEYBSVKDLHTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using a methylating agent such as dimethyl sulfate or methyl iodide.
Formation of the Imino Group: The imino group can be formed by reacting the appropriate amine with the chromene derivative under dehydrating conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the chromene derivative and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized chromene derivatives.
Reduction: Reduced chromene derivatives.
Substitution: Substituted chromene derivatives with various functional groups.
Scientific Research Applications
The biological activity of this compound has been investigated primarily for its anticancer, antibacterial, and anti-inflammatory properties:
Anticancer Activity
Research indicates that chromene derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that similar compounds demonstrate IC50 values ranging from 0.39 to 4.85 μM against HeLa and HepG2 cancer cell lines, suggesting potent anticancer activity comparable to established chemotherapeutics like doxorubicin.
Table 1: Anticancer Activity Comparison
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | HeLa |
| (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide | 0.39 - 4.85 | HeLa, HepG2 |
Antibacterial Activity
Similar compounds have shown promising antibacterial properties. While specific data on this compound's antibacterial efficacy is limited, studies indicate effective inhibition of various bacterial strains by structurally related chromene derivatives .
Study on Coumarin Derivatives
A series of coumarin derivatives were synthesized and evaluated for their biological activities. The findings suggested that structural modifications significantly influenced their anticancer potency, indicating a potential pathway for optimizing this compound for enhanced efficacy.
Molecular Docking Studies
Molecular docking studies have been conducted on similar chromene compounds, revealing their binding affinity to key targets involved in cancer progression, such as the CK2 enzyme. These studies highlight the potential for this compound in targeted cancer therapies .
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs and their differences:
Challenges and Opportunities
- Stereochemical Control: Maintaining the Z-configuration in the target compound is critical for activity but may complicate synthesis compared to non-chiral analogs like Compound 15 .
- Diversification: Substituting the imino phenyl ring (e.g., with CN, MeO, or heterocycles) offers a pathway to optimize bioavailability and target selectivity .
Biological Activity
(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral properties. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18ClN3O3
- Molecular Weight : 419.9 g/mol
- IUPAC Name : 2-(5-chloro-2-methylphenyl)imino-8-methoxy-2H-chromene-3-carboxamide
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein interactions involved in tumor growth and viral replication. The compound's structure allows it to interact with various biological targets, including:
- MDM2 Inhibition : The compound has shown potential as a murine double minute 2 (MDM2) inhibitor, which plays a crucial role in the regulation of the p53 tumor suppressor protein. By inhibiting MDM2, the compound can lead to increased p53 activity, promoting apoptosis in cancer cells .
- Antiviral Activity : Preliminary studies indicate that derivatives of similar chromene structures exhibit antiviral properties against various viruses, including adenoviruses. The mechanism may involve interference with viral DNA replication processes .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes key findings from recent research:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| SJSA-1 | 0.05 | MDM2 inhibition | |
| HeLa | 0.12 | Induction of apoptosis | |
| A549 | 0.08 | Cell cycle arrest |
Antiviral Activity
Research into the antiviral properties of similar compounds suggests that this compound may inhibit viral replication effectively:
| Virus Type | IC50 (µM) | Selectivity Index | Mechanism | Reference |
|---|---|---|---|---|
| HAdV | 0.27 | >100 | Inhibition of DNA replication | |
| SARS-CoV-2 | Not specified | Not specified | Potential interference with entry |
Case Studies
- MDM2 Inhibition and Cancer Treatment : A study conducted on SJSA-1 cells showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through p53 activation mechanisms .
- Antiviral Efficacy Against HAdV : In another study focused on adenoviral infections, compounds structurally related to this chromene derivative exhibited potent antiviral effects, suggesting that further exploration into this compound may yield similar results against HAdV .
Q & A
Q. Key Optimization Parameters :
- Solvent : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require careful pH control.
- Catalyst : Lewis acids (e.g., ZnCl₂) can accelerate imine formation.
- Temperature : Reflux conditions (~110°C) reduce reaction time.
Basic: Which spectroscopic and analytical techniques are most effective for confirming the structure and stereochemistry of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₆ClN₂O₃).
- X-ray Crystallography : Definitive proof of stereochemistry and crystal packing. Requires high-purity crystals grown via slow evaporation in methanol/water .
Basic: How does the solubility profile of this compound influence formulation for in vitro assays?
Q. Methodological Answer :
- Solubility Testing : Use a tiered approach:
- Screen in DMSO (primary stock) and dilute into aqueous buffers (PBS, pH 7.4).
- Assess aggregation via dynamic light scattering (DLS).
- Stability : Monitor degradation under UV light and varying pH (3–9) using HPLC. The carboxamide group may hydrolyze under strongly acidic/basic conditions .
- Formulation : For low aqueous solubility, use cyclodextrin-based solubilizers or lipid nanoparticles.
Advanced: What reaction mechanisms govern the formation of the (2Z)-imino group, and how can side products (e.g., E-isomers) be minimized?
Q. Methodological Answer :
- Mechanism : The imine forms via a nucleophilic attack of the aryl amine on the carbonyl carbon of the chromene-carboxamide, followed by dehydration. Acid catalysis stabilizes the transition state.
- Z/E Selectivity : The Z-isomer is favored due to steric hindrance between the phenyl group and chromene ring.
- Side Product Mitigation :
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity through modifications to the chromene core or phenyl substituents?
Q. Methodological Answer :
- Substituent Variation :
- Assay Design :
- Test against target enzymes (e.g., kinases) or bacterial strains (e.g., Gram-negative pathogens).
- Use isothermal titration calorimetry (ITC) to quantify binding affinity.
Advanced: What strategies resolve contradictions in bioactivity data across studies (e.g., divergent IC₅₀ values)?
Q. Methodological Answer :
- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to detect trace impurities .
- Stereochemical Consistency : Ensure the (2Z)-configuration is preserved using chiral HPLC or circular dichroism (CD).
- Assay Conditions : Standardize parameters (e.g., pH, temperature, cell passage number). Cross-validate with orthogonal assays (e.g., fluorescence vs. radiometric assays) .
Advanced: What computational approaches predict the compound’s interaction with biological targets (e.g., bacterial enzymes)?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., penicillin-binding proteins). Focus on hydrogen bonding with the carboxamide and π-π stacking with the phenyl group .
- Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (AMBER or GROMACS). Analyze root-mean-square deviation (RMSD) to assess conformational changes.
- QSAR Modeling : Train models on analogs to predict logP, polar surface area, and MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
